molecular formula C26H22N2O4S B2542764 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide CAS No. 389075-86-9

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide

Cat. No.: B2542764
CAS No.: 389075-86-9
M. Wt: 458.53
InChI Key: XYBUAKJNXQGDHD-UHFFFAOYSA-N
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Description

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a sulfamoyl group and a phenoxyphenyl group, contributes to its diverse reactivity and applications. This compound is particularly noted for its potential in drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction between methylamine and phenylsulfonyl chloride under basic conditions forms the methyl(phenyl)sulfamoyl intermediate.

    Coupling with Benzoyl Chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.

    Introduction of the Phenoxyphenyl Group: Finally, the phenoxyphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the phenoxyphenyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[methyl(phenyl)sulfamoyl]benzoic acid
  • N-(2-phenoxyphenyl)benzamide
  • 4-[methyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide

Uniqueness

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in drug development and material synthesis, where specific interactions and stability are crucial.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c1-28(21-10-4-2-5-11-21)33(30,31)23-18-16-20(17-19-23)26(29)27-24-14-8-9-15-25(24)32-22-12-6-3-7-13-22/h2-19H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUAKJNXQGDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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